Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-
Overview
Description
“Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Medicinal chemistry applications might explore the compound as a lead compound for drug development, targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which “Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as tryptophan or serotonin.
Benzodioxole Derivatives: Compounds like piperonal, which share the benzodioxole moiety.
Uniqueness
“Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
14-hydroxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-11-3-1-2-7-8(11)4-10-13-9(16(19)17-10)5-12-15(14(7)13)21-6-20-12/h1-5,18H,6H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVACCXPNQSWBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C=CC=C(C4=CC5=C3C(=C2)C(=O)N5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235094 | |
Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85814-30-8 | |
Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085814308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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